

A Comparative Guide to the Electronic Properties of Imidazole-Based Anilines

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Compound of Interest

Compound Name: 4-(4,5-Dichloro-1*h*-imidazol-1-yl)aniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of imidazole-based anilines, a class of compounds with significant potential in medicinal chemistry and materials science. The unique combination of the electron-rich imidazole ring and the versatile aniline moiety gives rise to a rich spectrum of electronic behaviors. Understanding these properties is crucial for the rational design of novel therapeutic agents and functional materials.

Data Summary: Electronic Properties

The following table summarizes key electronic properties of representative imidazole and aniline derivatives, providing a baseline for understanding the characteristics of hybrid structures. The data presented is derived from computational studies, primarily employing Density Functional Theory (DFT), a powerful method for predicting molecular electronic structure.^{[1][2][3]}

Compound/Derivative	HOMO Energy (eV)	LUMO Energy (eV)	Energy Gap (ΔE) (eV)	Dipole Moment (D)	Method/Basis Set	Reference
Imidazole	-6.2967	1.8096	4.4871	3.61	B3LYP/6-311G	[1]
2-Methylimidazole	-	-	-	-	-	[4]
Benzimidazole	-	-	-	-	-	[4]
Aniline	-	-	-	-	B3LYP/6-311++(d,p)	[3]
p-Chloroaniline	-	-	-	-	B3LYP/6-311++(d,p)	[3]
p-Nitroaniline	-	-	-	-	B3LYP/6-311++(d,p)	[3]
2,6-bis-(4,5-diphenyl-1-imidazole-2-yl)pyridine	-	-	-	-	DFT/B3LYP/6-311G	[2]
2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole	-	-	-	-	DFT	[5]

Note: A hyphen (-) indicates that the specific data point was not available in the cited literature.

The Highest Occupied Molecular Orbital (HOMO) energy is an indicator of a molecule's ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) energy reflects its electron-accepting capability.[1] The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule.[6] A smaller energy gap generally implies higher reactivity.[7] The dipole moment provides insight into the overall polarity of the molecule.

Experimental Protocols

The determination of the electronic properties of imidazole-based anilines can be achieved through a combination of computational and experimental techniques.

Computational Methodology: Density Functional Theory (DFT)

DFT has become a standard tool for investigating the electronic structure of organic molecules. [2][8]

- **Molecular Geometry Optimization:** The first step involves optimizing the molecular geometry of the imidazole-based aniline to find its most stable conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[2]
- **Frequency Calculations:** To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
- **Calculation of Electronic Properties:** Once the optimized geometry is obtained, electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, and dipole moment are calculated at the same level of theory.[2]
- **Analysis of Molecular Orbitals:** Visualization of the HOMO and LUMO distributions provides qualitative information about the regions of the molecule involved in electron donation and acceptance.

Experimental Characterization:

1. Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.

- Procedure:
 - Dissolve the imidazole-based aniline derivative in a suitable solvent containing a supporting electrolyte.
 - Use a standard three-electrode setup (working, reference, and counter electrodes).
 - Scan the potential and record the resulting current to obtain a voltammogram.
 - The onset potentials of the first oxidation and reduction peaks are used to estimate the HOMO and LUMO energies.

2. UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals.[9]

- Procedure:
 - Prepare a dilute solution of the compound in a transparent solvent.
 - Record the absorption spectrum using a UV-Vis spectrophotometer.
 - The wavelength of maximum absorption (λ_{max}) can be related to the HOMO-LUMO energy gap. A longer λ_{max} corresponds to a smaller energy gap.

3. Photoelectron Spectroscopy (PES): This technique directly measures the binding energies of electrons in a molecule, providing experimental values for the ionization potential, which is related to the HOMO energy.[8]

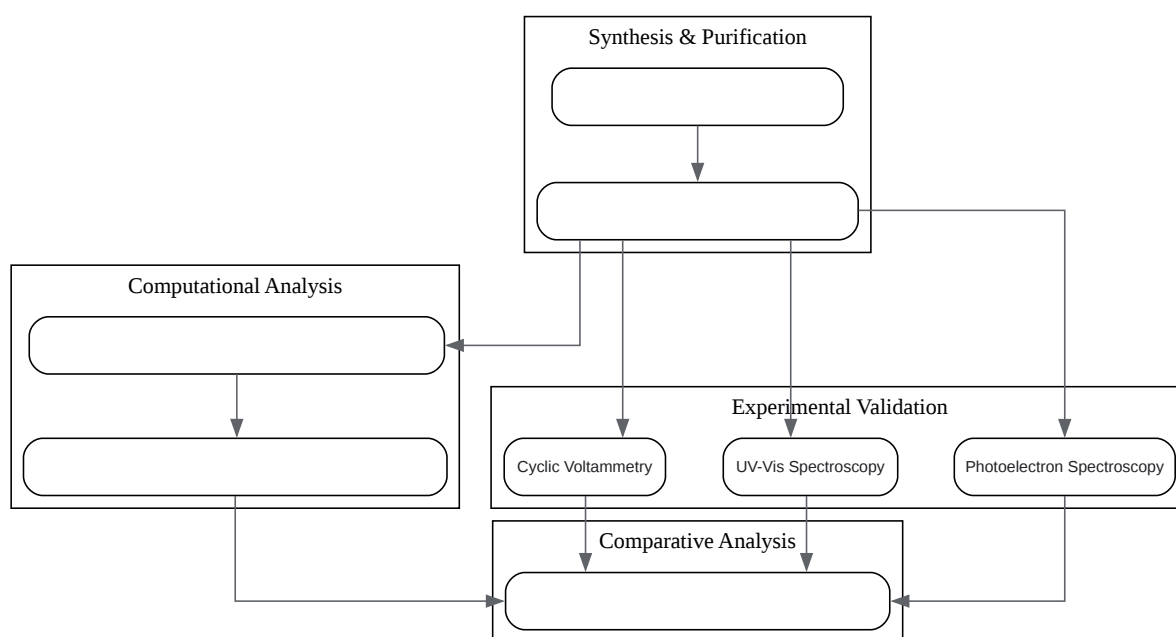
- Procedure:
 - The sample is irradiated with high-energy photons (UV or X-rays).
 - The kinetic energies of the emitted photoelectrons are measured.

- The ionization potential is calculated from the difference between the photon energy and the kinetic energy of the electrons from the HOMO.

Visualizations

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comparative study of the electronic properties of imidazole-based anilines, integrating both synthetic and analytical stages.

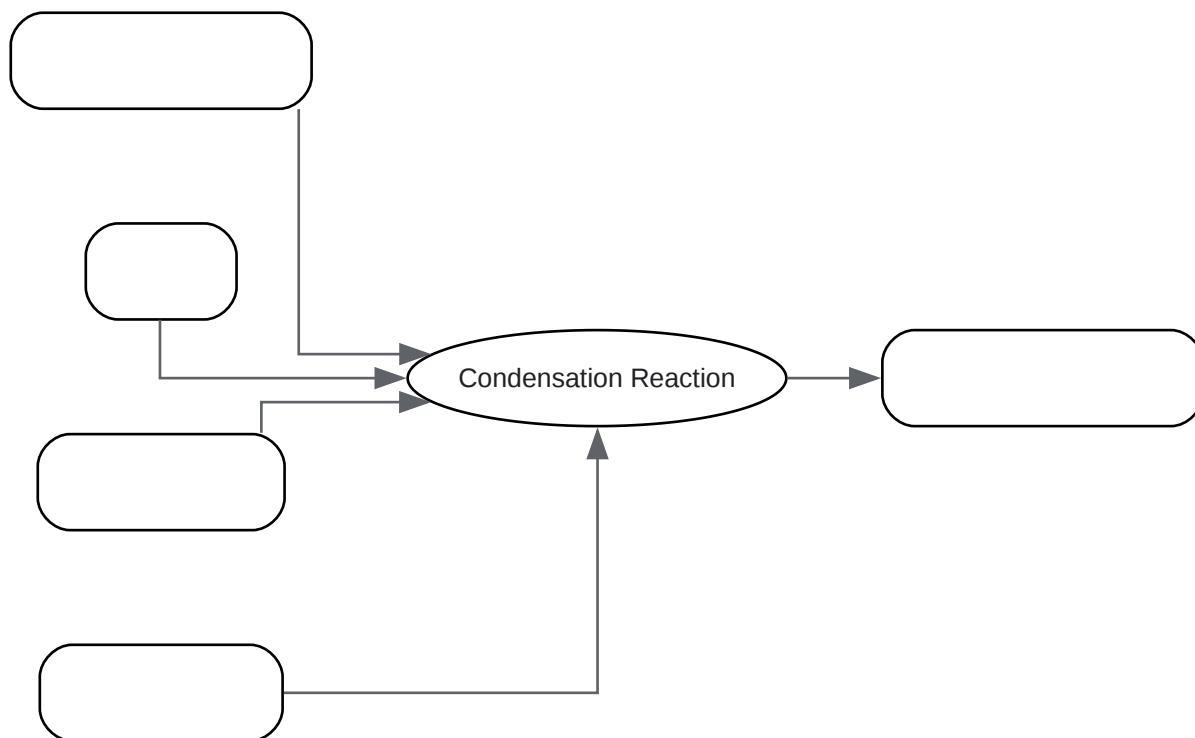


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Caption: Workflow for Electronic Property Analysis.

General Synthesis Pathway

The synthesis of imidazole-based anilines can be approached through various synthetic strategies. A common method involves the condensation of a dicarbonyl compound with an aldehyde and an aniline derivative in the presence of ammonia or an ammonium salt, known as the Debus-Radziszewski imidazole synthesis.



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Caption: Debus-Radziszewski Imidazole Synthesis.

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